![molecular formula C11H18N6S B262682 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262682.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a complex organic compound that features both pyrrole and tetrazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and tetrazole intermediates, followed by their coupling through a series of nucleophilic substitution reactions.
Preparation of Pyrrole Intermediate: The pyrrole intermediate can be synthesized by reacting pyrrole with methyl iodide in the presence of a base such as potassium carbonate.
Preparation of Tetrazole Intermediate: The tetrazole intermediate can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrrole and tetrazole intermediates using a suitable linker, such as a propyl chain, through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials, such as conductive polymers or coordination complexes.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-Methylpyrrole: A simpler analog that lacks the tetrazole group.
Tetrazole Derivatives: Compounds that contain the tetrazole ring but lack the pyrrole moiety.
Pyrrole-Tetrazole Hybrids: Other compounds that combine both pyrrole and tetrazole functionalities but with different linkers or substituents.
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is unique due to its specific combination of pyrrole and tetrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H18N6S |
|---|---|
分子量 |
266.37 g/mol |
IUPAC 名称 |
N-[(1-methylpyrrol-2-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C11H18N6S/c1-16-7-3-5-10(16)9-12-6-4-8-18-11-13-14-15-17(11)2/h3,5,7,12H,4,6,8-9H2,1-2H3 |
InChI 键 |
QZIJVZFWVXPWRN-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCCCSC2=NN=NN2C |
规范 SMILES |
CN1C=CC=C1CNCCCSC2=NN=NN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)



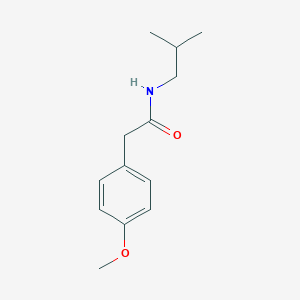
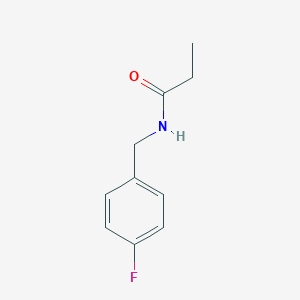
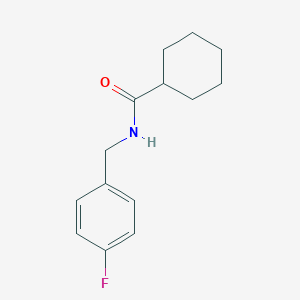
![2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)
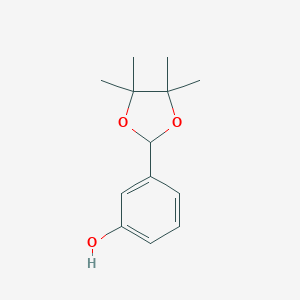
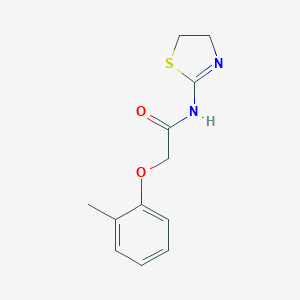
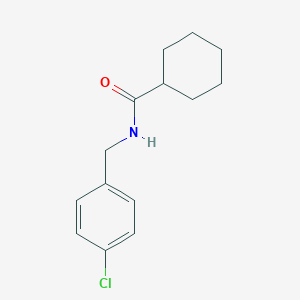
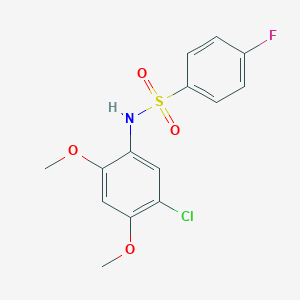
![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
